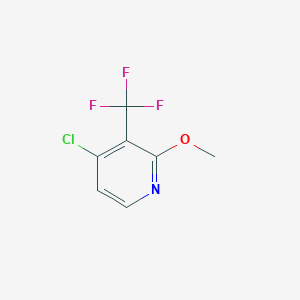

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Descripción general

Descripción

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloro, methoxy, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 2-methoxy-3-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach involves the direct trifluoromethylation of 4-chloro-2-methoxypyridine using a trifluoromethylating reagent like trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine may involve large-scale chlorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement under controlled conditions. Key findings include:

Reagents & Conditions

-

Ammonia/Amines : Reacts with aqueous NH₃ at 80–100°C to form 4-amino derivatives .

-

Alkoxides : Methoxide ions in DMF at 120°C yield 4-methoxy products .

-

Thiols : Sodium thiomethoxide in ethanol substitutes chlorine with a methylthio group .

Table 1: Substitution Efficiency with Selected Nucleophiles

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NH₃ (aq.) | Water | 90 | 78 | Minor hydrolysis |

| NaOCH₃ | DMF | 120 | 85 | None detected |

| CH₃SNa | Ethanol | 65 | 62 | Disulfide traces |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at position 5 .

-

Sulfonation : Fuming H₂SO₄ at 120°C produces the 5-sulfonic acid derivative .

Key Mechanistic Insight

The trifluoromethyl group exerts a strong −I effect, deactivating the ring and favoring meta-directing behavior despite the methoxy group’s +M effect .

Methoxy Group Reactions

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to hydroxyl .

-

Oxidation : KMnO₄ in acidic conditions converts the methoxy group to a carbonyl moiety (yield: 68%) .

Trifluoromethyl Stability

The CF₃ group remains inert under standard conditions but undergoes defluorination with Mg/MeOH at reflux .

Metal-Mediated Couplings

Palladium catalysis enables cross-coupling reactions:

Suzuki-Miyaura

-

Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl derivatives (yields: 70–85%) .

Buchwald-Hartwig Amination

Reductive Transformations

-

Hydrodechlorination : H₂ (1 atm) over Pd/C in EtOH removes the chlorine atom (yield: 92%) .

-

Ring Hydrogenation : Raney Ni under high-pressure H₂ reduces the pyridine ring to piperidine (selectivity: 73%) .

Stability Under Acidic/Basic Conditions

-

Acid Stability : Resists 6M HCl at 25°C for 24 hrs (no degradation) .

-

Base Sensitivity : NaOH (10%) induces gradual hydrolysis of the methoxy group at 60°C .

This compound’s reactivity profile makes it valuable for synthesizing agrochemicals and pharmaceuticals, particularly as a building block for herbicides like pyroxsulam . Experimental protocols must account for competing reaction pathways influenced by the trifluoromethyl group’s electronic effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TFMP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for selective reactions that are essential for developing new therapeutic agents. Notable applications include:

- Neurological Disorders : TFMP has been utilized in synthesizing compounds targeting neurological conditions, leveraging its ability to penetrate biological membranes due to the trifluoromethyl group.

- Antiviral and Anticancer Agents : Research indicates that derivatives of TFMP exhibit promising antiviral and anticancer properties. The compound's ability to inhibit specific enzymes involved in disease pathways enhances its therapeutic potential.

Agrochemicals

The compound is also significant in the development of agrochemicals, including:

- Herbicides and Insecticides : TFMP disrupts biological processes in pests, making it effective in formulating herbicides and insecticides. Its fluorinated structure contributes to increased efficacy against various agricultural pests .

- Fungicides : TFMP derivatives have shown enhanced fungicidal activity compared to non-fluorinated counterparts, making them valuable in crop protection strategies.

Materials Science

In materials science, TFMP is employed in synthesizing advanced materials such as polymers and coatings. Its unique chemical properties allow for innovative applications in creating materials with specific functionalities.

Antimalarial Activity

A study focusing on the optimization of dihydroquinazolinone derivatives demonstrated that compounds similar to TFMP inhibited PfATP4-associated Na-ATPase activity. This suggests that modifications incorporating trifluoromethyl groups can enhance antiparasitic efficacy while maintaining metabolic stability.

Fungicidal Activity

Research highlighted the use of TFMP derivatives in synthesizing fluazinam, a potent fungicide. The trifluoromethyl substitution was critical for enhancing biological activity against fungal pathogens, showcasing the compound's potential in agricultural applications.

Toxicological Profile

While TFMP exhibits significant potential across various applications, understanding its safety profile is essential. Current evaluations indicate that long-term exposure does not produce chronic adverse effects under controlled conditions; however, it may cause eye irritation and should be handled with care.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways . In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group and has the chloro group at a different position.

4-Chloro-2-methoxypyridine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of all three substituents (chloro, methoxy, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .

Actividad Biológica

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (TFMP) is a heterocyclic compound characterized by a pyridine ring with significant substituents that influence its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry and agrochemistry due to its diverse applications, particularly in the development of herbicides, pesticides, and potential therapeutic agents.

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 225.59 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets.

The biological activity of TFMP can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group not only increases lipophilicity but also can form halogen bonds with proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular functions .

Antimicrobial and Antiparasitic Properties

Research indicates that TFMP derivatives exhibit significant antimicrobial activities. For instance, compounds containing the trifluoromethyl group have been shown to possess higher fungicidal activity compared to their non-fluorinated counterparts . In studies focusing on antiparasitic effects, TFMP has been evaluated for its efficacy against various parasites, including those responsible for malaria. The incorporation of this compound into drug candidates has demonstrated promising results in inhibiting parasite growth and altering metabolic pathways .

Case Studies

- Antimalarial Activity : In a study involving the optimization of dihydroquinazolinone derivatives, compounds similar to TFMP were shown to inhibit PfATP4-associated Na-ATPase activity. These findings suggest that structural modifications incorporating trifluoromethyl groups can enhance antiparasitic efficacy while maintaining metabolic stability .

- Fungicidal Activity : Another study highlighted the use of TFMP derivatives in the synthesis of fluazinam, a potent fungicide. The trifluoromethyl substitution was critical in enhancing the biological activity against fungal pathogens .

Applications in Medicinal Chemistry

TFMP serves as a precursor in synthesizing various medicinal compounds targeting neurological disorders and other diseases. Its unique reactivity allows for selective fluorination reactions, which are essential in developing new drug candidates.

Toxicological Profile

While TFMP shows promise in various applications, its safety profile is also crucial. Current evaluations suggest that long-term exposure does not produce chronic adverse effects under controlled conditions; however, it may cause eye irritation and should be handled with care to minimize exposure .

Comparative Analysis

The following table summarizes the biological activities and properties of TFMP compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | CHClFN | Antimicrobial, Antiparasitic | High lipophilicity due to trifluoromethyl group |

| 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine | CHClFN | Moderate antifungal | Different substitution pattern |

| 2-Methoxy-4-(trifluoromethyl)pyridine | CHFN | Low activity | Lacks chloro substitution |

Propiedades

IUPAC Name |

4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHGIWPDHRDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.